molecular formula C20H13NO3 B14413332 (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione CAS No. 87147-92-0

(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione

Cat. No.: B14413332
CAS No.: 87147-92-0
M. Wt: 315.3 g/mol
InChI Key: JGUQQVKFGOBHPS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione is a complex organic compound that features a pyrene moiety attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrene Moiety: The pyrene moiety can be synthesized through a series of reactions starting from naphthalene derivatives. This involves cyclization reactions under high-temperature conditions.

    Attachment to Oxazolidine-2,5-dione: The pyrene moiety is then attached to the oxazolidine-2,5-dione ring through a nucleophilic substitution reaction. This step requires the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of pyrenequinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to its corresponding diol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyrenequinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Functionalized oxazolidine derivatives.

Scientific Research Applications

(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.

    Biology: Investigated for its potential as a bioimaging agent.

    Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the oxazolidine ring can interact with proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

    (4S)-4-[(Phenyl)methyl]-1,3-oxazolidine-2,5-dione: Similar structure but with a phenyl group instead of a pyrene moiety.

    (4S)-4-[(Naphthyl)methyl]-1,3-oxazolidine-2,5-dione: Contains a naphthyl group instead of a pyrene moiety.

Uniqueness: The presence of the pyrene moiety in (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent labeling or imaging. Additionally, the larger aromatic system of pyrene enhances its ability to intercalate into DNA compared to phenyl or naphthyl derivatives.

Properties

CAS No.

87147-92-0

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

(4S)-4-(pyren-1-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C20H13NO3/c22-19-16(21-20(23)24-19)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,23)/t16-/m0/s1

InChI Key

JGUQQVKFGOBHPS-INIZCTEOSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H]5C(=O)OC(=O)N5

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC5C(=O)OC(=O)N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.